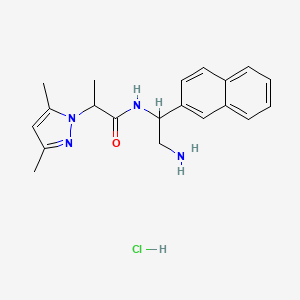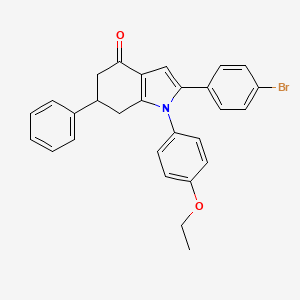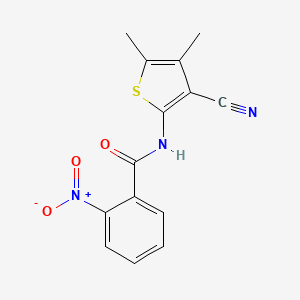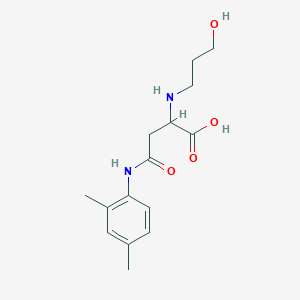
N-(2-Amino-1-naphthalen-2-ylethyl)-2-(3,5-dimethylpyrazol-1-yl)propanamide;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-Amino-1-naphthalen-2-ylethyl)-2-(3,5-dimethylpyrazol-1-yl)propanamide;hydrochloride is a useful research compound. Its molecular formula is C20H25ClN4O and its molecular weight is 372.9. The purity is usually 95%.
BenchChem offers high-quality N-(2-Amino-1-naphthalen-2-ylethyl)-2-(3,5-dimethylpyrazol-1-yl)propanamide;hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-Amino-1-naphthalen-2-ylethyl)-2-(3,5-dimethylpyrazol-1-yl)propanamide;hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Physicochemical Investigation of Azomethine Dyes
A study by Asiri et al. (2018) explored the synthesis of an azomethine dye, HDDP, by reacting 4-amino-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one with 2-hydroxy-l-naphthaldehyde. HDDP acts as a fluorescent chemosensor for selective and sensitive detection of Al3+ ions, highlighting its potential in environmental and biological applications (Asiri et al., 2018).
Antimicrobial Activity of N-(naphthalen-1-yl)propanamide Derivatives
Evren et al. (2020) synthesized new N-(naphthalen-1-yl)propanamide derivatives and evaluated their antimicrobial activity against various bacteria and fungi. Compounds exhibited notable activity, with some showing antifungal activity at half the potency of ketoconazole (Evren et al., 2020).
Synthesis and Antitumor Activity of Ethyl 2-[(2-Amino-3-Cyano-4-Phenethyl-4H-Naphtho[1,2-b]Pyran-8-yl)Oxy]acetate
Liu et al. (2018) synthesized Ethyl 2-[(2-amino-3-cyano-4-phenethyl-4H-naphtho[1,2-b]pyran-8-yl)oxy]acetate, which showed distinct inhibition of the proliferation of some cancer cell lines. This study suggests the potential of naphthalene derivatives in cancer treatment (Liu et al., 2018).
特性
IUPAC Name |
N-(2-amino-1-naphthalen-2-ylethyl)-2-(3,5-dimethylpyrazol-1-yl)propanamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O.ClH/c1-13-10-14(2)24(23-13)15(3)20(25)22-19(12-21)18-9-8-16-6-4-5-7-17(16)11-18;/h4-11,15,19H,12,21H2,1-3H3,(H,22,25);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUDPTINGXWKACE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(C)C(=O)NC(CN)C2=CC3=CC=CC=C3C=C2)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Amino-1-naphthalen-2-ylethyl)-2-(3,5-dimethylpyrazol-1-yl)propanamide;hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![benzo[d]thiazol-2-yl(hexahydrocyclopenta[c]pyrrol-2(1H)-yl)methanone](/img/structure/B2528403.png)
![2-(Benzo[d][1,3]dioxole-5-carboxamido)-6-propyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2528406.png)


![(2E)-3-{3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxyphenyl}prop-2-enoic acid](/img/structure/B2528414.png)
![(E)-{[4-(benzyloxy)phenyl]methylidene}amino 4-methylbenzoate](/img/structure/B2528415.png)

